1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one
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Description
This compound is a synthetic molecule with a complex structure . It is related to a class of compounds known as piperazines, which have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . One method involves the conjugation of a chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine-butylamine with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, a prop-2-en-1-one group, and a 5-chloro-2-methoxyphenyl group . The structure has been characterized using techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include conjugation and cleavage reactions . The compound may also undergo hydrolysis to convert to a corresponding phenoxy acid .Mechanism of Action
While the exact mechanism of action of this compound is not clear from the available information, it is related to compounds that have been studied for their interactions with neuroreceptors . For example, 1-(2-methoxyphenyl)piperazine derivatives have been studied for their affinity for 5-HT1A neuroreceptors .
Future Directions
Properties
IUPAC Name |
1-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h3-5,10H,1,6-9,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWZCQPXDTJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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